4-methyl-3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one
Overview
Description
Scientific Research Applications
Synthesis and Biological Relevance
The compound 4-methyl-3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one is an intermediate in the synthesis of various biologically active compounds. It has been synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through steps including rearrangement, condensation, and nucleophilic substitution reactions. The structure of this compound was confirmed using H NMR and MS spectrum. Its significance lies in its role as an intermediate for the synthesis of anticancer drugs and other small molecule inhibitors, highlighting its importance in the design of new therapeutic agents (Wang et al., 2016).
Chemical Synthesis and Derivatives
The compound is also part of studies focusing on the synthesis of pyridazinone derivatives, which have shown various biological activities. For instance, α-(substituted-phenyl)-4-morpholineacetonitriles have been used in 1,4-additions to unsaturated esters and nitriles, providing a versatile route to 6-aryl-4,5-dihydro-3(2H) pyridazinones. This synthesis pathway, developed from aryl aldehydes and heterocyclic aldehydes, demonstrates the compound's utility in creating derivatives with potential biological applications (Albright et al., 1978).
Insecticidal Applications
Furthermore, certain pyridine derivatives, which include structures similar to this compound, have been prepared and shown significant insecticidal activity against cowpea aphid, indicating potential agricultural applications. These compounds' biological efficacy underscores the broader implications of this chemical's derivatives in pest control and agricultural health (Bakhite et al., 2014).
properties
IUPAC Name |
4-methyl-3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10-8-14(20)16-17-15(10)11-2-3-12(13(9-11)19(21)22)18-4-6-23-7-5-18/h2-3,9-10H,4-8H2,1H3,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIFKBPTGXCRCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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